molecular formula C21H40N8O6 B1682037 TUFTSIN CAS No. 9063-57-4

TUFTSIN

Numéro de catalogue B1682037
Numéro CAS: 9063-57-4
Poids moléculaire: 500.6 g/mol
Clé InChI: IESDGNYHXIOKRW-YXMSTPNBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Polytuftsin is a synthetic polymer of the natural immunomodulator this compound . This compound is a tetrapeptide (Thr-Lys-Pro-Arg, TKPR) located in the Fc-domain of the heavy chain of immunoglobulin G (residues 289-292). It has an immunostimulatory effect . Polythis compound (PT) is a 35-40 repeat unit of this compound (TKPR) .


Synthesis Analysis

Sequential poly (Arg-Thr-Lys-Pro) consisting mainly of the repeat of this compound Thr-Lys-Pro-Arg was synthesized by condensing the p-nitrophenyl ester of Arg (HCl)-Thr-Lys- (2-Cl-Z)-Pro in the presence of HOBt .


Molecular Structure Analysis

The molecular structure of Polythis compound is complex and diverse in terms of its size, shape, density, polymer type, surface properties, etc .


Chemical Reactions Analysis

The chemical reactions involving Polythis compound are complex and diverse. The impact of data augmentation depends on the prediction task and on the metric used to evaluate the model performance .


Physical And Chemical Properties Analysis

The physical and chemical properties of Polythis compound are diverse and complex. Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Applications De Recherche Scientifique

Immunomodulation dans les maladies infectieuses

La tuftsine a été identifiée comme une molécule naturelle ayant un potentiel contre l’infection par le SRAS-CoV-2. Elle cible l’ACE2 et le NRP1, qui sont des récepteurs facilitant l’entrée du virus dans les cellules. La tuftsine peut se lier à ces récepteurs, empêchant la liaison de la protéine S1 du SRAS-CoV-2 à l’ACE2, ce qui suggère son rôle de candidat thérapeutique .

Thérapie anticancéreuse

La recherche a montré que la tuftsine possède des propriétés antitumorales. Elle peut moduler le système immunitaire pour cibler les cellules cancéreuses plus efficacement. Le peptide a été étudié pour sa capacité à inhiber l’angiogenèse, qui est la formation de nouveaux vaisseaux sanguins, un processus souvent détourné par les tumeurs pour soutenir leur croissance .

Développement de vaccins

La polytuftsine a été utilisée comme vecteur d’immunisation. Elle s’est montrée prometteuse lorsqu’elle est couplée à des peptides de l’antigène de surface de l’hépatite B, améliorant l’immunogénicité des peptides et améliorant la réaction croisée entre les anticorps et la protéine native .

Amélioration du vaccin contre le paludisme

Dans le contexte du paludisme, la polytuftsine a été liée à des séquences répétées de l’antigène RESA de Plasmodium falciparum. Cette conjugaison a entraîné des titres d’anticorps plus élevés et une meilleure prolifération des lymphocytes T chez les souris immunisées, ce qui indique son potentiel de modulateur immunitaire dans les vaccins contre le paludisme .

Stimulation de la phagocytose

La tuftsine est connue pour stimuler la phagocytose, qui est le processus par lequel les cellules, telles que les macrophages, engloutissent et digèrent les particules étrangères ou les agents pathogènes. Cette propriété en fait une molécule précieuse pour améliorer la réponse immunitaire innée de l’organisme .

Libération lente de peptides immunostimulants

La polytuftsine a été étudiée comme un précurseur potentiel pour la libération lente de la tuftsine. Cette application pourrait être bénéfique pour créer des formulations à libération prolongée du peptide à des fins thérapeutiques .

Applications anti-inflammatoires

La tuftsine et ses analogues ont montré des activités anti-inflammatoires, qui pourraient être utilisées dans le traitement de diverses maladies inflammatoires. La modulation des réponses immunitaires par la tuftsine peut aider à réduire l’inflammation et à promouvoir la guérison .

Activités antibactériennes

Certaines études ont suggéré que la tuftsine et ses dérivés peuvent avoir des propriétés antibactériennes. Cela pourrait conduire au développement de nouveaux agents ou thérapies antibactériens qui utilisent les capacités immunostimulantes de la tuftsine pour lutter contre les infections bactériennes .

Orientations Futures

The role of Polytuftsin (TKPR40), a synthetic polymer of the natural immunomodulator this compound, is examined as a carrier for synthetic peptides of HIV derived from the gp41 and gp120 proteins to increase the immune response against poorly immunogenic synthetic peptides .

Analyse Biochimique

Biochemical Properties

Tuftsin interacts with several enzymes, proteins, and other biomolecules. It is released from the Fc fragment of IgG by the enzyme cleavage of an endocarboxy-peptidase in the spleen and a leukokininase on the outer membrane of neutrophilic leukocytes . This compound has been shown to target ACE2 and exert some immune-related functions . It also has a broad spectrum of activities mainly associated with immune functions and exerts effects on phagocytic cells, especially macrophages .

Cellular Effects

This compound influences various types of cells and cellular processes. It stimulates phagocytosis in polymorphonuclear leukocyte (PMN) cells from human, dog, rabbit, and cow, as well as with macrophages from the lung and peritoneal cavity of mice, and guinea pig and mouse bone marrow cells . This compound also enhances cell locomotion, superoxide anion production, IgE-dependent cellular cytotoxicity, β-glycuronidase release, and IL-1 production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking results revealed that this compound could combine with ACE2 and NRP1 in stable structures, and their interacted regions cover the binding surfaces of S1-protein with the two receptors . Using surface plasmon resonance (SPR) analysis, it was confirmed that this compound can bind ACE2 and NRP1 directly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in the Ehrlich ascites carcinoma (EAC) tumor-induced mice model, a significant reduction in the tumor weight and volume was observed upon treating the tumor-bearing mice with palmitoyl this compound-grafted dual drug-loaded liposomes .

Metabolic Pathways

It is known that this compound is released from the Fc fragment of IgG by the action of specific enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is present in tissues and blood, free or bound to the outer membrane of the appropriate phagocyte .

Subcellular Localization

The subcellular localization of this compound is primarily on the outer membrane of phagocytic cells: blood neutrophil leukocytes of human and dog, rabbit peritoneal granulocyte . This unique localization plays a crucial role in releasing its own activator .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESDGNYHXIOKRW-YXMSTPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336069
Record name Tuftsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

9063-57-4, 112592-90-2
Record name Tuftsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009063574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polytuftsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112592902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tuftsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUFTSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF5336J16C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polytuftsin
Reactant of Route 2
Polytuftsin
Reactant of Route 3
Polytuftsin
Reactant of Route 4
Polytuftsin
Reactant of Route 5
Polytuftsin
Reactant of Route 6
Polytuftsin

Q & A

A: Tuftsin exerts its biological effects by binding to specific receptors on the surface of phagocytic cells, primarily macrophages and neutrophils. [, , ] This binding triggers a cascade of intracellular signaling events.

A: this compound binds to neuropilin-1 (Nrp1) on the cell surface. [] Nrp1 itself has a small intracellular domain and requires association with coreceptors to initiate signaling. []

ANone: this compound binding stimulates a variety of macrophage functions including:

  • Enhanced Phagocytosis: this compound significantly increases the phagocytic activity of macrophages, allowing them to engulf and eliminate pathogens more efficiently. [, , , , , , ]
  • Increased Cytokine Production: this compound can stimulate the release of cytokines like interleukin-1 (IL-1) and tumor necrosis factor (TNF) from macrophages, contributing to the inflammatory response and immune cell recruitment. [, , ]
  • Modulation of Macrophage Polarization: this compound can influence the polarization of macrophages towards an anti-inflammatory M2 phenotype, potentially contributing to tissue repair and resolution of inflammation. [, ]

ANone: this compound (Thr-Lys-Pro-Arg) has the molecular formula C20H36N6O5 and a molecular weight of 424.54 g/mol.

A: Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) studies have been employed to investigate the conformation of this compound in solution. [, ] These studies suggest that this compound adopts a somewhat ordered structure in dimethyl sulfoxide (DMSO) but exists in a random conformation in aqueous solutions. []

ANone: Studies have shown that this compound in sterile saline solutions degrades at varying rates depending on the storage temperature:

  • 25°C: Complete loss of phagocytosis-stimulating activity within 6 months. []
  • 5°C: Rapid loss of activity, significant inhibition of phagocytosis observed after 12 months. []
  • -20°C and -70°C: Gradual loss of activity over time. []

ANone: this compound itself does not possess catalytic properties. It is not an enzyme and does not catalyze chemical reactions.

A: Yes, computational methods, including quantum density functional theory (DFT), have been employed to study the molecular properties of this compound and its interactions with water molecules. [] These studies provide insights into the conformational changes and hydrogen bonding patterns of this compound in hydrated environments.

A: Numerous this compound analogues have been synthesized to investigate the relationship between structure and biological activity. [, , ] Key findings include:

  • N-terminal Modifications: Acetylation of the N-terminal threonine residue significantly reduces or abolishes this compound's activity, suggesting the importance of this residue for receptor binding and activity. [, ]
  • C-terminal Modifications: Deletion or modification of the C-terminal arginine residue generally leads to a decrease or loss of activity, highlighting its role in receptor interaction. []
  • "Within-Chain" Modifications: Substitutions or modifications within the peptide chain can have varying effects on activity, depending on the specific alteration and its impact on overall conformation and receptor binding. [, ]
  • This compound Dimers: Some this compound dimers, such as tuftsinylthis compound, have demonstrated enhanced biological activity compared to the monomeric peptide. [, ]

A: Yes, substituting L-arginine with D-arginine in the this compound sequence results in a significant reduction in activity. [] This suggests that the specific stereochemistry of the amino acids is crucial for optimal receptor interaction and biological function.

ANone: Researchers have explored various approaches to enhance the therapeutic potential of this compound, including:

  • Liposomal Encapsulation: Encapsulating this compound in liposomes has been shown to increase its stability, prolong its circulation time in the bloodstream, and improve its delivery to target cells and tissues. [, , , ]
  • Conjugation to Carrier Molecules: Conjugating this compound to larger carrier molecules, such as proteins or polymers, can enhance its immunogenicity, improve its stability, and facilitate its targeted delivery. [, , , , ]

ANone: Common in vitro assays include:

  • Phagocytosis Assays: Measuring the ability of this compound to enhance the uptake of fluorescently labeled particles or microorganisms by macrophages and neutrophils. [, , , , , ]
  • Cytokine Release Assays: Quantifying the levels of pro-inflammatory cytokines (e.g., IL-1, TNF) released by macrophages in response to this compound stimulation. [, , ]

ANone: this compound has been tested in various animal models, including:

  • Murine Models of Bacterial Infection: this compound has demonstrated efficacy in enhancing survival and reducing bacterial burden in mice infected with various pathogens, including Candida albicans and Aspergillus fumigatus. [, ]
  • Murine Tumor Models: this compound and its analogues have shown antitumor effects in vivo, inhibiting the growth of various murine tumors. [, , , , ]
  • Models of Leishmaniasis: this compound-bearing liposomes loaded with amphotericin B showed superior efficacy against Leishmania donovani infection in hamsters, highlighting its potential in treating parasitic infections. []

ANone: Several approaches are being investigated:

  • Liposomal Targeting: Modifying liposomes with specific ligands or antibodies to target them to receptors overexpressed on diseased cells or tissues. [, , ]

ANone: Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify this compound in biological samples. [, ]
  • Enzyme-Linked Immunosorbent Assay (ELISA): Employed to quantify this compound levels in serum and other biological fluids. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.